tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. One common method includes the formation of the azaspirocyclic core followed by functional group modifications. The synthetic route typically starts with the preparation of the azetidine and cyclobutane rings, which are then fused to form the spirocyclic structure . Reaction conditions often involve the use of reagents such as Grignard reagents, Wittig reagents, and various condensation agents . Industrial production methods may involve scalable processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include dichloromethane, periodinane, and lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the core.
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Another similar compound with a hydroxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 7-formyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h6,9H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQWMJOUDZLUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824074-15-8 |
Source
|
Record name | tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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